Cas no 13456-63-8 (Hydrazinecarbothioamide,N-phenyl-2-(phenylmethylene)-)

Hydrazinecarbothioamide,N-phenyl-2-(phenylmethylene)- structure
13456-63-8 structure
Product Name:Hydrazinecarbothioamide,N-phenyl-2-(phenylmethylene)-
CAS No:13456-63-8
MF:C14H13N3S
MW:255.338121175766
CID:225006
PubChem ID:5386157
Update Time:2025-04-19

Hydrazinecarbothioamide,N-phenyl-2-(phenylmethylene)- Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarbothioamide,N-phenyl-2-(phenylmethylene)-
    • 1-[(Z)-benzylideneamino]-3-phenylthiourea
    • 13456-63-8
    • 1-[(E)-benzylideneamino]-3-phenyl-thiourea
    • CCG-248130
    • N1-phenyl-2-benzylidenehydrazine-1-carbothioamide
    • AKOS002184295
    • Benzaldehyde, 4-phenyl-3-thiosemicarbazone
    • benzaldehyde N-phenylthiosemicarbazone
    • Benzaldehyde-4-phenylthiosemicarbazone
    • CHEMBL403162
    • Inchi: 1S/C14H13N3S/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1-11H,(H2,16,17,18)/b15-11+
    • InChI Key: AXBWEHNBWRHZBB-RVDMUPIBSA-N
    • SMILES: S=C(N/N=C/C1C=CC=CC=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 255.08319
  • Monoisotopic Mass: 255.083018
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.5
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.14
  • Boiling Point: 390.9°C at 760 mmHg
  • Flash Point: 190.2°C
  • Refractive Index: 1.618
  • PSA: 36.42
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